molecular formula C16H23N3O B11740119 [(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1856057-96-9

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11740119
CAS No.: 1856057-96-9
M. Wt: 273.37 g/mol
InChI Key: QBJDIQRGHIBYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can be achieved through a multi-step process. One common method involves the condensation of 3-methyl-1-propyl-1H-pyrazol-5-amine with 4-methoxybenzaldehyde under reductive amination conditions. The reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas over a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • [(4-methoxyphenyl)methyl][(3-methyl-1-phenyl-1H-pyrazol-5-yl)methyl]amine
  • [(4-methoxyphenyl)methyl][(3-methyl-1-ethyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1856057-96-9

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C16H23N3O/c1-4-9-19-15(10-13(2)18-19)12-17-11-14-5-7-16(20-3)8-6-14/h5-8,10,17H,4,9,11-12H2,1-3H3

InChI Key

QBJDIQRGHIBYFS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNCC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.